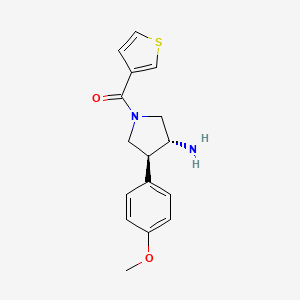

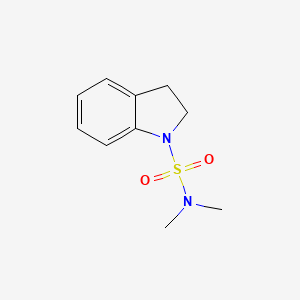

![molecular formula C21H15NO4 B5633002 N-1-naphthyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5633002.png)

N-1-naphthyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-1-naphthyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide” is a compound that belongs to the coumarin family . Coumarins are a group of naturally occurring compounds that have been found in various plants, fungi, and bacteria . They have been widely used in medicinal chemistry due to their diverse biological and pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, and antiviral properties .

Synthesis Analysis

The synthesis of coumarin derivatives often involves the reaction of a coumarin system with other organic compounds . For instance, a number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with various organic halides . In addition, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .Molecular Structure Analysis

The molecular structure of “N-1-naphthyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide” can be determined using various spectroscopic techniques such as Fourier-transform infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry . The compound has a linear formula of C20H13NO3 .Chemical Reactions Analysis

The chemical reactions involving “N-1-naphthyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide” can be complex and varied, depending on the specific conditions and reactants involved. For instance, the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h resulted in the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-1-naphthyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide” can be determined using various techniques. For instance, its melting point was found to be between 268–270°C . Its molecular weight is 315.332 .Applications De Recherche Scientifique

Comprehensive Analysis of N-1-naphthyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide Applications

Synthesis of Densely Substituted Phenanthrenes: The compound N-1-naphthyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide has been utilized in the [2+2+2] annulation process catalyzed by an electron-deficient rhodium (III) complex . This reaction facilitates the synthesis of densely substituted phenanthrenes, which are valuable in the development of pharmaceuticals and organic materials due to their complex structure and potential bioactivity.

Catalysis Research: In catalysis research, this compound demonstrates the ability to undergo C–H and C–N bond cleavage . This is significant for the development of new catalytic methods that can create complex molecules more efficiently, which is crucial for the synthesis of drugs and other chemicals.

Organic Chemistry Methodology: The use of N-1-naphthyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide in organic synthesis represents a shift in methodology. It offers an alternative to traditional reactions that require harsh conditions, providing a milder approach to forming complex organic structures .

Orientations Futures

The future directions for research on “N-1-naphthyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide” and similar compounds could involve further exploration of their biological and pharmacological activities. Given their diverse range of properties, these compounds could potentially be used in the development of new drugs for various medical conditions .

Propriétés

IUPAC Name |

N-naphthalen-1-yl-2-(2-oxochromen-7-yl)oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO4/c23-20(22-18-7-3-5-14-4-1-2-6-17(14)18)13-25-16-10-8-15-9-11-21(24)26-19(15)12-16/h1-12H,13H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTQCEOTONGGTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)COC3=CC4=C(C=C3)C=CC(=O)O4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-naphthalen-1-yl-2-(2-oxochromen-7-yl)oxyacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

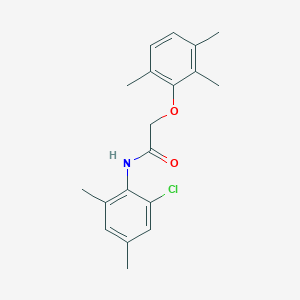

![2-(2,5-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5632921.png)

![N-{2-[(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)amino]ethyl}acetamide](/img/structure/B5632928.png)

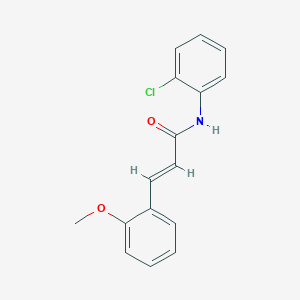

![N-{2-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5632929.png)

![3-ethoxy-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5632949.png)

![4-methoxy-5H-pyrimido[5,4-b]indole](/img/structure/B5632964.png)

![N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]chromane-3-carboxamide](/img/structure/B5632971.png)

![1'-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-5-isobutyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5632981.png)

![N-(2-furylmethyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5632995.png)

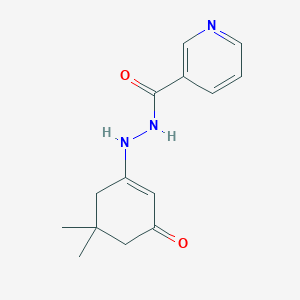

![9-[(6-oxo-1,6-dihydropyridin-3-yl)carbonyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5633007.png)